molecular formula C17H14F2O3 B8662792 4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid

4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid

Cat. No. B8662792
M. Wt: 304.29 g/mol
InChI Key: UBRNWZLIQPVPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H14F2O3 and its molecular weight is 304.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid

Molecular Formula

C17H14F2O3

Molecular Weight

304.29 g/mol

IUPAC Name

4-[2-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)14-5-3-2-4-12(14)13-7-6-11(18)9-15(13)19/h2-7,9-10H,8H2,1H3,(H,21,22)

InChI Key

UBRNWZLIQPVPDO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution is prepared by dissolving 33.2 g anhydrous aluminum chloride (0.25 moles) and 21.6 g methylsuccinic acid anhydride (0.188 moles) in 190 ml of 1,2-dichloroethane. The solution is cooled to 15° C. and is treated under stirring and cooling with a solution of 47.5 g of 2,4-difluorobiphenyl (0.25 moles) in 50 ml of 1,2-dichloroethane, at a rate such that the temperature of the reaction mixture does not exceed 20° C. The mixture is then stirred for an additional 3 hours at 20° C., for 1 hour at 40° to 45° C., is cooled to 20° C., and is then poured slowly, under stirring, into a mixture of 500 g ice in 250 ml of concentrated hydrochloric acid. The resulting precipitate is collected on a filter, and the organic layer of the filtrate is separated and washed with 5% aqueous sodium hydroxide solution (4×100 ml). The alkaline extracts are combined and the precipitate is dissolved in the extracts. A moderately turbid solution is obtained, which is filtered with active carbon to obtain a clear filtrate. The clear filtrate is acidified to approximately pH 1 with 50% sulfuric acid. The crude product precipitate is separated, washed with water, and purified by crystalization from 160 ml of 65% acetic acid, to yield 24.0 g of the title compound (42% of theoretical yield) with a melting point of 150°-152° C.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

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